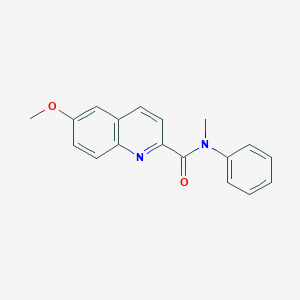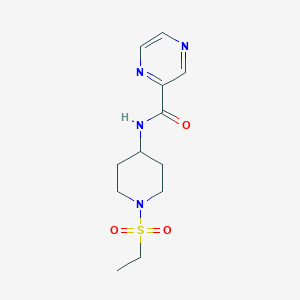![molecular formula C21H23N3O3 B7540499 [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Furthermore, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to interact with specific proteins in the brain, which may contribute to its potential therapeutic effects against neurodegenerative diseases.
Biochemical and Physiological Effects:
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to modulate the activity of certain neurotransmitters in the brain, which may be involved in its potential therapeutic effects against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in laboratory experiments is its high yield synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, one of the limitations of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. One potential direction is the investigation of its potential therapeutic effects against other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine and its potential toxicity. Finally, the development of novel derivatives of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine may lead to the discovery of more potent and selective compounds for use in various applications.
Synthesemethoden
The synthesis of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine involves the reaction of 4-benzoylpiperidine-1-carbonyl chloride with phenylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with urea and a catalyst such as palladium on carbon to obtain [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. This method has been widely used in the laboratory to produce [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in high yields.
Wissenschaftliche Forschungsanwendungen
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been investigated for its potential use as a scaffold for the design of novel drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(4-benzoylpiperidine-1-carbonyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c22-21(27)23-14-15-6-8-18(9-7-15)20(26)24-12-10-17(11-13-24)19(25)16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H3,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVGNJMXVBNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)


